molecular formula C15H24O2 B15177923 Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- CAS No. 126948-55-8

Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl-

Cat. No.: B15177923
CAS No.: 126948-55-8
M. Wt: 236.35 g/mol
InChI Key: RCNRMIVGSXDZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- is an organic compound characterized by a benzene ring substituted with a 3,3-diethoxy-2-methylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method includes the reaction of 4-methylbenzene with 3,3-diethoxy-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to maximize the efficiency of the process.

Types of Reactions:

    Oxidation: Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

Chemistry: In organic synthesis, Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may exhibit biological activity, potentially serving as lead compounds in drug discovery.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including fragrances and flavorings, due to its potential aromatic properties.

Mechanism of Action

The mechanism of action for Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- largely depends on its chemical reactivity. In oxidation reactions, the diethoxy group can be cleaved, leading to the formation of reactive intermediates that further react to form carboxylic acids or ketones. In reduction reactions, the compound undergoes hydrogenation, reducing double bonds or functional groups to form more saturated products.

Comparison with Similar Compounds

  • Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-isopropyl-
  • Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-ethyl-
  • Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-propyl-

Comparison: Compared to its analogs, Benzene, 1-(3,3-diethoxy-2-methylpropyl)-4-methyl- is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and physical properties. The methyl group can increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the steric effects of the methyl group can affect the compound’s overall stability and reactivity.

Properties

CAS No.

126948-55-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(3,3-diethoxy-2-methylpropyl)-4-methylbenzene

InChI

InChI=1S/C15H24O2/c1-5-16-15(17-6-2)13(4)11-14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3

InChI Key

RCNRMIVGSXDZSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)CC1=CC=C(C=C1)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.